5-(4-Methylphenyl)furan-2-carboxamide: Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications
5-(4-Methylphenyl)furan-2-carboxamide: Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications
Executive Summary
The compound 5-(4-methylphenyl)furan-2-carboxamide (often referred to as 5-(p-tolyl)-2-furamide) is a highly versatile chemical entity belonging to the 5-arylfuran-2-carboxamide class[1]. In contemporary medicinal chemistry, this scaffold is recognized as a "privileged structure." The furan ring acts as a rigid, bioisosteric core that optimally positions the hydrophobic aryl group (p-tolyl) and the polar carboxamide moiety. This unique spatial arrangement allows the molecule to engage in diverse biological interactions, ranging from disrupting fungal cell membranes[2] to acting as potent antagonists for the urotensin-II receptor[3] and inhibiting bacterial metalloenzymes[4].
This whitepaper provides an in-depth, expert-level analysis of the compound’s physicochemical properties, validated synthetic pathways, pharmacological mechanisms, and standardized experimental protocols for in vitro evaluation.
Physicochemical Profiling & Structural Analysis
Accurate physicochemical data is critical for predicting pharmacokinetics, solubility, and formulation strategies. The presence of the p-tolyl group significantly increases the lipophilicity (LogP) of the molecule compared to the unsubstituted furan-2-carboxamide, driving its affinity for hydrophobic biological pockets or lipid bilayers[2].
Table 1: Core Physical and Chemical Properties
| Property | Value / Description |
| Chemical Name | 5-(4-Methylphenyl)furan-2-carboxamide |
| Common Synonyms | 5-(p-Tolyl)-2-furamide; 5-(4-Methylphenyl)-2-furancarboxamide |
| CAS Registry Number | 61941-97-7[1] |
| Molecular Formula | C12H11NO2[5] |
| Molecular Weight | 201.22 g/mol |
| EC Number | 146-137-0[1] |
| Structural Features | Furan core (H-bond acceptor), Primary Carboxamide (H-bond donor/acceptor), p-Tolyl group (Hydrophobic/π-π stacking) |
| GHS Hazard Classification | Acute Tox. 4 (H302, H312, H332 - Harmful if swallowed, in contact with skin, or inhaled)[1] |
Synthetic Methodologies
Expertise & Causality: Historically, 5-arylfuran derivatives were synthesized via the Meerwein arylation of 2-furoic acid using diazonium salts[6]. However, this method is often plagued by poor regioselectivity, low yields, and the generation of hazardous nitrogen gas and toxic byproducts.
To ensure a self-validating, high-yield system, modern synthesis relies on a two-step sequence: a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a mild peptide-coupling amidation[7],[8]. This approach allows for precise tracking of reaction progress via LC-MS and TLC.
Protocol: Synthesis via Suzuki Coupling and HBTU-Mediated Amidation
Step 1: Suzuki-Miyaura Cross-Coupling
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Reagents: Combine 5-bromo-2-furoic acid (1.0 eq) and p-tolylboronic acid (1.2 eq) in a Schlenk flask.
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Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).
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Solvent: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).
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Reaction: Heat the mixture to 85°C under a nitrogen atmosphere for 12 hours.
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Workup: Acidify the aqueous layer with 1M HCl to precipitate the intermediate, 5-(4-methylphenyl)-2-furoic acid . Filter, wash with cold water, and dry under a vacuum.
Step 2: Mild Amidation Rationale: While converting the carboxylic acid to an acid chloride using SOCl₂ is possible[6], the electron-rich furan ring is sensitive to harsh acidic conditions. Utilizing HBTU avoids furan ring degradation[7].
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Activation: Dissolve 5-(4-methylphenyl)-2-furoic acid (1.0 eq) in anhydrous DMF. Add HBTU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes to form the active ester.
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Amidation: Add Ammonium chloride (NH₄Cl, 5.0 eq) as the ammonia source. Stir at room temperature for 15 hours[7],[9].
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Purification: Quench with water, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-(4-methylphenyl)furan-2-carboxamide.
Caption: Step-by-step synthetic workflow for 5-(4-methylphenyl)furan-2-carboxamide via Suzuki coupling.
Pharmacological Relevance & Mechanisms of Action
The 5-arylfuran-2-carboxamide architecture is highly privileged, exhibiting multi-target pharmacological potential.
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Antifungal Activity (Membrane Disruption): Recent structural-activity relationship (SAR) studies demonstrate that 5-arylfuran-2-carboxamides exhibit potent fungistatic and fungicidal effects against Candida spp. (including C. albicans and C. glabrata)[2],[7]. The mechanism involves the hydrophobic p-tolyl tail penetrating the fungal cell membrane, disrupting lipid packing and compromising membrane integrity, which leads to cell death[2],[9].
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Urotensin-II Receptor Antagonism: Derivatives of 5-arylfuran-2-carboxamide have been identified as highly potent antagonists of the Urotensin-II (UT) receptor (with IC50 values in the low nanomolar range)[3]. This makes the scaffold highly relevant for cardiovascular disease drug discovery, offering high metabolic stability and low hERG inhibition[3].
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Bacterial Methionine Aminopeptidase (MetAP) Inhibition: The precursor 5-aryl-2-furoic acids and their amide derivatives act as competitive inhibitors of bacterial MetAPs[4]. The furan-carboxamide/carboxylic acid moiety binds via bidentate chelation to the active site metals (e.g., Co²⁺, Ni²⁺), effectively halting bacterial protein synthesis and offering a pathway for novel antibacterial agents[4].
Caption: Dual pharmacological mechanisms: Antifungal membrane disruption and bacterial MetAP inhibition.
Experimental Protocols: In Vitro Antifungal Assay
To evaluate the biological efficacy of synthesized 5-(4-methylphenyl)furan-2-carboxamide, a standardized Minimum Inhibitory Concentration (MIC) assay must be performed following CLSI guidelines[7].
Self-Validating Assay Design: To eliminate false positives caused by compound precipitation, this protocol incorporates resazurin as a colorimetric growth indicator. Resazurin shifts from blue (non-fluorescent) to pink (highly fluorescent) strictly upon reduction by metabolically active fungal cells.
Step-by-Step Methodology:
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Inoculum Preparation: Culture Candida albicans (ATCC strain) on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).
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Compound Dilution: Prepare a 10 mg/mL stock solution of 5-(4-methylphenyl)furan-2-carboxamide in 100% DMSO. Perform two-fold serial dilutions in RPMI 1640 broth (buffered to pH 7.0 with MOPS) in a 96-well microtiter plate. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.
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Control Wells:
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Positive Control: Fluconazole (standard antifungal)[2].
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Growth Control: Broth + Inoculum + 1% DMSO (Validates fungal viability).
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Sterility Control: Broth only (Validates aseptic technique).
-
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Inoculation & Incubation: Add 100 µL of the diluted inoculum to each well (final volume 200 µL). Incubate the plates at 35°C for 24 hours.
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Readout: Add 20 µL of 0.02% resazurin solution to each well. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of fungal growth.
Conclusion
5-(4-Methylphenyl)furan-2-carboxamide is a structurally elegant molecule that serves as a critical node in modern drug discovery. By mastering its synthesis through controlled, high-yielding cross-coupling and amidation techniques, researchers can readily access this scaffold. Its proven ability to disrupt fungal membranes, antagonize specific cardiovascular receptors, and chelate bacterial metalloenzymes underscores its immense value as a lead compound for future therapeutic development.
References
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NextSDS Chemical Database. "5-(4-METHYLPHENYL)-2-FURAMIDE — Chemical Substance Information." NextSDS. URL: [Link]
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Microorganisms (MDPI). "Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives." 2025 Aug 6;13(8):1835. URL:[Link]
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Bioorganic & Medicinal Chemistry Letters. "Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists." 2019 Feb 15;29(4):577-580. URL:[Link]
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Current Medicinal Chemistry. "Advances in Bacterial Methionine Aminopeptidase Inhibition." 2011; 18(19): 2904–2917. URL:[Link]
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The Journal of Organic Chemistry (ACS). "Synthesis of 2,5-Diaryl Nonsymmetric Furans C6-Platform Chemicals via Catalytic Conversion of Biomass and the Formal Synthesis of Dantrolene." 2020. URL:[Link]
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- 4. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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